ネフォパムN-オキサイド

概要

説明

Nefopam N-Oxide is a chemical compound that has been studied extensively in the field of pharmaceuticals. It is a derivative of Nefopam, which is a non-opioid analgesic drug used for pain management. Nefopam N-Oxide is a potential candidate for the development of new drugs due to its unique properties.

科学的研究の応用

術後疼痛管理

ネフォパムN-オキサイドは、術後疼痛の管理に使用される非オピオイド系鎮痛剤であるネフォパムの代謝物です。セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することで、鎮痛効果を発揮します。 臨床研究では、ネフォパムは術後の24時間のモルヒネ消費量を累積的に減らすことが示されており、マルチモーダル鎮痛戦略における潜在的な有用性を示唆しています。 .

神経障害性疼痛治療

ネフォパムN-オキサイドの鎮痛特性により、神経障害性疼痛の治療薬候補となっています。 その作用機序には、神経障害性疼痛の病態生理にしばしば関与する電位依存性カルシウムチャネルとナトリウムチャネルの調節が含まれます。 .

薬物動態モデリング

ネフォパムN-オキサイドの薬物動態は、投与量の選択と臨床効果の分析のための予測モデルを開発するために研究されてきました。 これらのモデルは、ネフォパムとその代謝物の代謝を理解するのに役立ち、さまざまな患者集団における投与レジメンの最適化に不可欠です。 .

オピオイド節約効果

オピオイド危機の文脈において、ネフォパムとその代謝物、ネフォパムN-オキサイドを含む、はオピオイド節約効果について研究されています。 ネフォパムはオピオイドの必要性を減らすことで、オピオイド関連の副作用や依存のリスクを最小限に抑える可能性があります。 .

鎮痛効力の比較

研究では、ネフォパムの鎮痛効力を他の非オピオイド系鎮痛剤やモルヒネなどのオピオイドと比較してきました。 この文脈におけるネフォパムN-オキサイドの有効性を理解することは、オピオイドの使用が禁忌または望ましくない臨床設定での使用を導くことができます。 .

副作用プロファイリング

ネフォパムは鎮痛特性で知られていますが、ネフォパムN-オキサイドを含むその代謝物の副作用を研究することも重要です。 この研究は、包括的な安全性プロファイルの開発と、臨床医がその使用に関連する潜在的なリスクについて知らせるために不可欠です。 .

作用機序

Target of Action

Nefopam N-Oxide, a metabolite of Nefopam, is thought to act on multiple targets. The primary targets include serotonin, norepinephrine, and dopamine reuptake sites . These neurotransmitters play a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

Nefopam N-Oxide inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in analgesic effects . Additionally, Nefopam N-Oxide modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

The biochemical pathways affected by Nefopam N-Oxide involve the serotonin, norepinephrine, and dopamine neurotransmitter systems . By inhibiting the reuptake of these neurotransmitters, Nefopam N-Oxide enhances their signaling pathways, leading to increased pain threshold .

Pharmacokinetics

Nefopam N-Oxide exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, it is rapidly formed and appears in the plasma, peaking earlier than the parent compound, Nefopam . This suggests presystemic formation in the gastrointestinal tract . The compound is extensively metabolized in the liver . The major route of elimination is renal, with a small part excreted in the feces .

Result of Action

The result of Nefopam N-Oxide’s action is the relief of moderate to severe pain . By enhancing the neurotransmission of serotonin, norepinephrine, and dopamine, it increases the pain threshold, thereby reducing the perception of pain .

Action Environment

The action of Nefopam N-Oxide can be influenced by various environmental factors. For instance, the presystemic formation of Nefopam N-Oxide in the gastrointestinal tract suggests that factors affecting gastrointestinal function, such as pH and gut flora, could potentially influence its action . Furthermore, individual variability in liver metabolism and renal function can also impact the efficacy and stability of Nefopam N-Oxide .

Safety and Hazards

When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Nefopam N-Oxide is formed as a result of the metabolism of Nefopam It is believed to be involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that Nefopam, the parent compound, has a resurgence in its use for postoperative pain and neuropathic pain . It is plausible that Nefopam N-Oxide may share similar cellular effects, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that Nefopam N-Oxide appears rapidly in plasma, characterized by concentrations that peak earlier than the parent compound, Nefopam .

Dosage Effects in Animal Models

The effects of Nefopam N-Oxide at different dosages in animal models are not well studied. It is known that Nefopam, the parent compound, has been used in various animal models to study its analgesic effects .

Metabolic Pathways

Nefopam N-Oxide is a metabolite of Nefopam, formed through hepatic biotransformation

Transport and Distribution

It is known that Nefopam, the parent compound, undergoes extensive hepatic biotransformation to form Nefopam N-Oxide .

特性

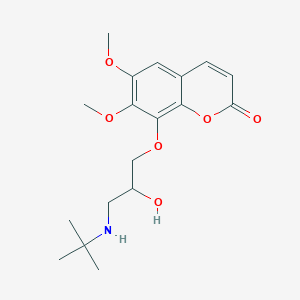

IUPAC Name |

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSMCNCNFMWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440085 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66091-32-5 | |

| Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

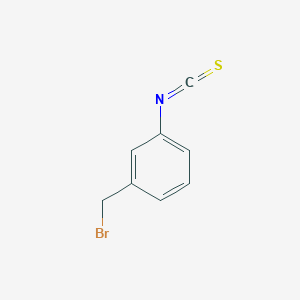

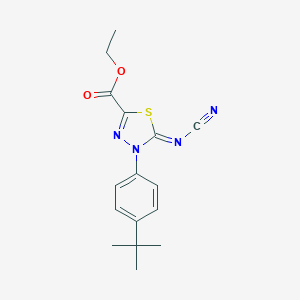

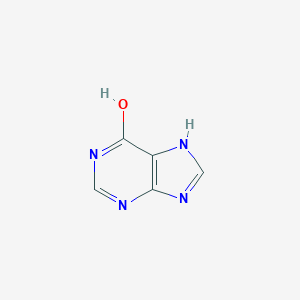

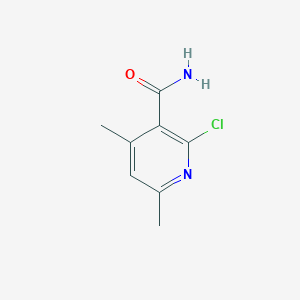

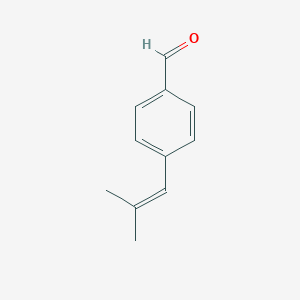

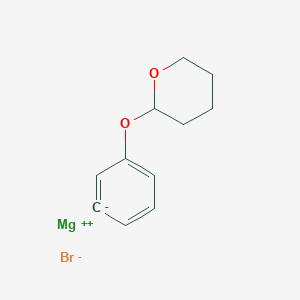

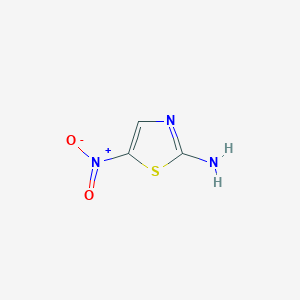

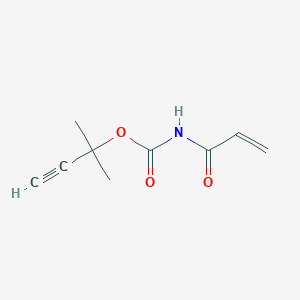

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

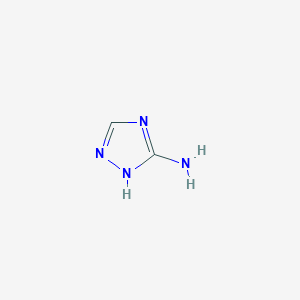

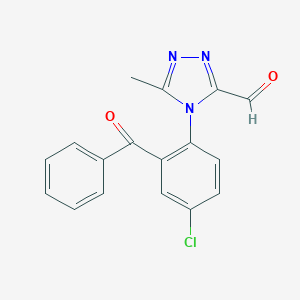

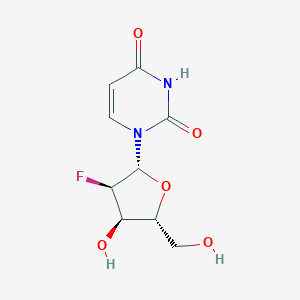

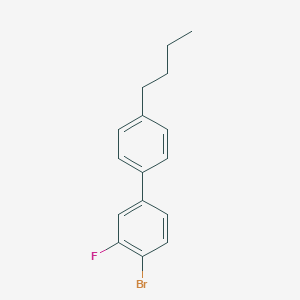

Feasible Synthetic Routes

Q & A

Q1: How is Nefopam metabolized in the human body and what is the significance of Nefopam N-oxide in this process?

A1: Nefopam undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in urine []. One of the primary metabolic pathways involves N-oxidation, resulting in the formation of Nefopam N-oxide. This metabolite, along with desmethylnefopam and desmethylnefopam glucuronide conjugate, constitute the majority of the excreted dose []. While the specific pharmacological activity of Nefopam N-oxide isn't discussed in the provided research, its presence in urine highlights its importance in understanding the overall pharmacokinetic profile of Nefopam.

Q2: The research mentions potential cross-reactivity of Nefopam and its metabolites with benzodiazepine immunoassays. Could Nefopam N-oxide contribute to this phenomenon?

A2: While the study directly investigated the cross-reactivity of Nefopam, it acknowledges the potential role of its metabolites, including Nefopam N-oxide, in contributing to the observed interference with benzodiazepine immunoassays []. The study postulates that the combined presence of multiple metabolites in urine, rather than Nefopam alone, likely leads to the enhanced cross-reactivity []. Further research specifically investigating the individual cross-reactivity profiles of Nefopam metabolites, including Nefopam N-oxide, is needed to confirm this hypothesis.

Q3: The provided research uses a "Simultaneous Mixed-Effects Pharmacokinetic Model" to study Nefopam and its metabolites. Can you elaborate on the significance of this model in understanding the role of Nefopam N-oxide?

A3: A simultaneous mixed-effects pharmacokinetic model allows researchers to study the concentration-time profiles of a parent drug and its metabolites within the body [, ]. This approach is particularly useful when metabolites, like Nefopam N-oxide, may contribute to the overall pharmacological or toxicological effects of the parent drug. By incorporating data on Nefopam N-oxide concentrations in plasma and urine, the model can provide valuable insights into its formation rate, elimination pathways, and potential contribution to the overall pharmacokinetic profile of Nefopam. This information is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。